molecular formula C9H9BrN2Na B14785755 5-Bromo-1,3-dimethyl-1H-indazole (sodium)

5-Bromo-1,3-dimethyl-1H-indazole (sodium)

Katalognummer: B14785755
Molekulargewicht: 248.07 g/mol
InChI-Schlüssel: WYTSRIHUEOYEOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1,3-dimethyl-1H-indazole (sodium) is a chemical compound with the molecular formula C9H9BrN2Na It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dimethyl-1H-indazole typically involves the bromination of 1,3-dimethylindazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: Industrial production of 5-Bromo-1,3-dimethyl-1H-indazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted indazoles can be formed.

    Oxidation Products: Oxidized derivatives of indazole.

    Reduction Products: De-brominated indazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,3-dimethyl-1H-indazole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison: 5-Bromo-1,3-dimethyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other brominated indazoles, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry .

Eigenschaften

Molekularformel

C9H9BrN2Na

Molekulargewicht

248.07 g/mol

InChI

InChI=1S/C9H9BrN2.Na/c1-6-8-5-7(10)3-4-9(8)12(2)11-6;/h3-5H,1-2H3;

InChI-Schlüssel

WYTSRIHUEOYEOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C=C(C=C2)Br)C.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.